2-Chloro-3,6-difluorobenzyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,6-difluorobenzyl chloride is an organic compound with the molecular formula C7H4Cl2F2. It is a derivative of benzyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-3,6-difluorobenzyl chloride can be synthesized through the chlorination of 2,6-difluorotoluene. The reaction involves the use of gaseous chlorine, which reacts with 2,6-difluorotoluene to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and controlled reaction conditions to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3,6-difluorobenzyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of the corresponding benzyl alcohol
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Substitution Reactions: Products include substituted benzyl derivatives.
Oxidation Reactions: Products include 2-chloro-3,6-difluorobenzaldehyde and 2-chloro-3,6-difluorobenzoic acid.
Reduction Reactions: The major product is 2-chloro-3,6-difluorobenzyl alcohol
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,6-difluorobenzyl chloride is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: The compound is involved in the synthesis of potential therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-chloro-3,6-difluorobenzyl chloride involves its reactivity as an electrophile. The chlorine and fluorine substituents on the benzene ring influence the compound’s reactivity, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluorobenzyl chloride: Similar in structure but lacks the chlorine substituent at the 2-position.
3-Fluorobenzyl chloride: Contains only one fluorine substituent and a chlorine atom at the 3-position.
2-Chloro-6-fluorobenzyl chloride: Similar but with different positions of chlorine and fluorine substituents
Uniqueness
2-Chloro-3,6-difluorobenzyl chloride is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Eigenschaften
Molekularformel |
C7H4Cl2F2 |
---|---|
Molekulargewicht |
197.01 g/mol |
IUPAC-Name |
2-chloro-3-(chloromethyl)-1,4-difluorobenzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-3-4-5(10)1-2-6(11)7(4)9/h1-2H,3H2 |
InChI-Schlüssel |
BNPXPPPDDKJLKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)CCl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.